N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-15-6-3-4-9-20(15)25-17-10-12-19(13-11-17)26(22,23)21-16-7-5-8-18(14-16)24-2/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSLERKLDEAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-methoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate N-(3-methoxyphenyl)-4-chlorobenzenesulfonamide, which is then reacted with 2-methylphenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Sulfonamides, including derivatives like N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide, are well-known for their antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria. For instance, a study demonstrated that new benzenesulfonamide derivatives exhibited significant antibacterial effects, suggesting that this compound may also show similar capabilities when tested against various pathogens .
Inhibition of Enzymatic Activity
This compound has potential applications as an inhibitor of specific enzymes involved in bacterial metabolism. Studies have shown that certain sulfonamides can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism is critical for developing new antibiotics to combat resistance .
Anti-inflammatory Applications
Sulfonamides have been explored for their anti-inflammatory properties. Research has indicated that compounds with a sulfonamide moiety can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases. The structural features of this compound may enhance its efficacy in these applications .
Material Science
Polymer Chemistry
this compound can be utilized in polymer chemistry to develop new materials with specific properties. The incorporation of sulfonamide groups into polymers can improve thermal stability and mechanical strength. Research has shown that sulfonamide-containing polymers exhibit enhanced performance in various applications, including coatings and adhesives .
Synthesis of Novel Compounds
The electrochemical synthesis of sulfonamide derivatives has been demonstrated as a green and efficient method to produce compounds like this compound. This method allows for the fine-tuning of chemical properties through controlled potential adjustments during synthesis, leading to the creation of tailored materials for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzenesulfonamide core with numerous derivatives, differing in substituents at the 4-position and the N-linked aromatic group. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl, F) and trifluoromethyl (CF₃) substituents improve metabolic stability and binding affinity in kinase inhibitors (e.g., 2b, 2g) .
- Ether vs. Direct Linkages: The 2-methylphenoxy ether in the target compound may enhance conformational flexibility compared to direct aryl linkages (e.g., triarylpyrazoles in 2b–2h) .
Anticancer Activity :
- Imidazothiazole Derivatives (e.g., ): Compounds with 3-methoxyphenyl groups exhibit pan-RAF inhibitory activity, suppressing melanoma cell proliferation (IC₅₀ < 1 µM). The target compound’s methoxy group may similarly enhance kinase binding .
- CDK2 Inhibitors (e.g., 7q, 7s): Hydrophilic substituents (e.g., hydroxyethyl in 7q) improve solubility without compromising potency .
Antimicrobial Activity :
- Indole-Based Sulfonamides (e.g., Compound 11, 18): Chloro and methylpyrimidine substituents correlate with broad-spectrum activity against E. coli and S. aureus . The target compound lacks halogen substituents, which may reduce antimicrobial efficacy.
Kinase Inhibition :
- Triarylpyrazole Derivatives (): Substitution at the 4-position (Br, CF₃) enhances selectivity for kinases like BRAF and TrkA. The target compound’s 2-methylphenoxy group may favor hydrophobic binding pockets .
Physicochemical Properties
Notes:
- The target compound’s lower molecular weight and moderate LogP suggest better bioavailability compared to bulkier analogs (e.g., 2b, 2g) .
Biological Activity
N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a sulfonamide group attached to a complex aromatic structure, which is critical for its biological activity. The general structure can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes essential for cell wall synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis, which is vital for bacterial growth and replication.
In Vitro Studies
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, preliminary screening revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
| Bacterial Strain | IC50 (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 62.53 |
| Enterococcus faecalis | 36.66 |
| Escherichia coli | 15.28 |
| Multidrug-resistant E. coli | >1024 |
These findings indicate that this compound exhibits potent antibacterial properties, particularly against E. coli and S. pneumoniae .
Synergistic Effects
Further investigations into the compound's synergistic effects when combined with existing antibiotics such as ciprofloxacin showed enhanced antibacterial activity against multidrug-resistant strains. For example, in combination with ciprofloxacin, this compound demonstrated improved efficacy against resistant E. coli strains, suggesting potential for use in combination therapies .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane depolarization and activation of caspases, crucial proteins in the apoptotic pathway.
Case Studies
- Cell Line Testing : In vitro testing against various cancer cell lines demonstrated IC50 values ranging from 0.60 to 19.99 µM, indicating significant cytotoxicity. Notably, one derivative exhibited an IC50 value of 0.60 µM against HCT-116 cells .
- Mechanistic Insights : The compound was found to activate both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, as evidenced by increased levels of active caspases .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings significantly influence the biological activity of sulfonamide derivatives. For instance, substituents at specific positions on the aromatic rings enhance antibacterial potency and selectivity against certain bacterial strains . The presence of electron-withdrawing groups has also been associated with increased activity against cancer cells.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3-methoxyphenyl)-4-(2-methylphenoxy)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar sulfonamides are prepared by reacting sulfonyl chlorides with amine intermediates under mild basic conditions (e.g., NaHCO₃) in anhydrous tetrahydrofuran (THF) at 0–25°C . Yield optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Low yields (e.g., 20%) may result from competing side reactions, which can be mitigated by using excess reagents or inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- 1H/13C-NMR : Confirm substituent positions via chemical shifts (e.g., methoxy groups at δ ~3.8 ppm in 1H-NMR; aromatic protons at δ 6.5–8.0 ppm) .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ peaks) and purity (>95%) by comparing experimental and theoretical masses .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. How can crystallographic data inform the structural analysis of benzenesulfonamide derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the crystal structure of related compounds reveals planar sulfonamide moieties and π-π stacking between aromatic rings, which influence solubility and stability .
Advanced Research Questions
Q. How should researchers design experiments to evaluate metabolic stability and excretion pathways of this compound in preclinical models?
- Methodological Answer : Administer radiolabeled compound (e.g., 14C) to Sprague-Dawley rats and collect bile/urine over 24–48 hours. Metabolites are identified using LC-MS/MS and compared to synthetic standards. For instance, five metabolites were detected in bile, including hydroxylated and glucuronidated derivatives, highlighting phase I/II metabolism .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy despite high in vitro potency .
- Metabolite Screening : Test metabolites for off-target effects (e.g., using HEK293 cells transfected with target receptors) .
- Dose Optimization : Adjust dosing regimens to account for rapid clearance observed in rodent models .
Q. How can computational modeling predict the binding affinity of this compound to target proteins, such as kinases or adrenergic receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with active sites (e.g., β3-adrenergic receptor). Focus on hydrogen bonds with Ser/Thr residues and hydrophobic contacts with aromatic pockets .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) to identify critical conformational changes .
Q. What experimental approaches validate the anti-inflammatory or anticancer mechanisms of benzenesulfonamide derivatives?
- Methodological Answer :
- Cellular Assays : Measure nitric oxide (NO) and prostaglandin E2 (PGE₂) inhibition in LPS-stimulated RAW 264.7 macrophages (IC₅₀ values via ELISA) .
- Kinase Inhibition : Perform radiometric assays (e.g., 32P-ATP incorporation) to evaluate pan-RAF or MAPK pathway inhibition .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting spectral data (e.g., NMR peak splitting) during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D Techniques : Use HSQC and HMBC to assign overlapping protons and confirm connectivity .
Q. What methods reconcile contradictory results in biological assays (e.g., cytotoxicity vs. non-toxic metabolites)?
- Methodological Answer :
- Metabolite Exclusion : Use hepatic microsomes to pre-incubate compounds and test residual cytotoxicity .
- Isotopic Tracing : Track parent compound vs. metabolites in cell media using 13C-labeled analogs .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
